

In-Depth Technical Guide: N-tert-butylbenzylamine (CAS: 3378-72-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenemethanamine, *N*-(1,1-dimethylethyl)-

Cat. No.: B145904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylbenzylamine, with the CAS number 3378-72-1, is a secondary amine that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, featuring a sterically hindering tert-butyl group attached to a benzylamine moiety, imparts unique reactivity and stability. This makes it a versatile tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2]} One of its notable applications is as a key intermediate in the synthesis of the miticide tebufenpyrad.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and spectral characteristics, along with what is known about its toxicological profile.

Chemical and Physical Properties

N-tert-butylbenzylamine is a clear, colorless to pale yellow liquid at room temperature.^{[4][5]} It is sensitive to air and should be stored under an inert atmosphere.^{[4][6]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₇ N	[7]
Molecular Weight	163.26 g/mol	[7]
Appearance	Clear colorless to pale yellow liquid	[4][5]
Boiling Point	80 °C at 5 mmHg	[4][5]
Melting Point	-25 °C	[4]
Density	0.881 g/mL at 25 °C	[4][5]
Refractive Index (n ²⁰ /D)	1.497	[4][5]
Flash Point	88 °C (190.4 °F)	
Solubility	Sparingly soluble in water (2 g/L at 20 °C)	
pKa	9.77 ± 0.29 (Predicted)	[4]

Synthesis and Purification

Synthesis Protocols

Two primary methods for the synthesis of N-tert-butylbenzylamine are reported in the literature.

Method 1: From tert-Butylamine and Benzyl Chloride

This is a common laboratory-scale synthesis involving the nucleophilic substitution of chloride by tert-butylamine.

- Reaction:
- Experimental Protocol:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylamine in an excess of dimethylformamide (DMF).

- Slowly add benzyl chloride to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or potassium hydroxide pellets, and concentrate under reduced pressure to obtain the crude product.[\[4\]](#)
[\[5\]](#)

Method 2: From p-tert-Butylbenzyl Chloride and Ammonia with a Phase Transfer Catalyst

A patented method describes the synthesis using p-tert-butylbenzyl chloride and aqueous ammonia in the presence of benzaldehyde as a side-reaction inhibitor.[\[8\]](#)

- Experimental Protocol:
 - To a 250 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 16.0 g (0.15 mol) of benzaldehyde and 62 g of 22% aqueous ammonia (0.8 mol).
 - Slowly add 16.4 g (0.09 mol) of p-tert-butylbenzyl chloride through the dropping funnel over 1 hour.
 - Heat the mixture to 50 °C and maintain the reaction for 20 hours.
 - After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate.
 - Collect the organic layer and add 33 g of 10% dilute hydrochloric acid (0.09 mol).
 - Reflux the mixture for 3 hours, then cool and separate the organic layer (benzaldehyde).

- Neutralize the aqueous layer to a pH of 10 with a 10% sodium hydroxide solution and separate the organic layer.
- Dry the organic layer with anhydrous calcium chloride and filter to obtain N-tert-butylbenzylamine. The reported yield for this method is 88.4%.[\[8\]](#)

Purification

The crude N-tert-butylbenzylamine can be purified by fractional distillation under reduced pressure.

- Experimental Protocol:
 - Dissolve the crude product in diethyl ether.
 - Dry the solution over potassium hydroxide (KOH) pellets to remove water and acidic impurities.[\[4\]](#)
 - Filter the solution to remove the drying agent.
 - Perform fractional distillation of the filtrate under a nitrogen atmosphere to prevent the reaction of the amine with atmospheric carbon dioxide.[\[4\]](#)[\[9\]](#)
 - Collect the fraction boiling at approximately 80 °C at 5 mmHg.[\[4\]](#)

Spectral Data

The following tables summarize the expected spectral data for N-tert-butylbenzylamine based on available information and comparison with similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~ 3.70	Singlet	2H	Methylene protons (- CH_2-)
~ 1.20	Singlet	9H	tert-Butyl protons (- $C(CH_3)_3$)
~ 1.10	Singlet	1H	Amine proton (-NH-)

Note: The chemical shift of the amine proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~ 141	Quaternary aromatic carbon (C-1)
~ 128.5	Aromatic carbons (C-3, C-5)
~ 128.2	Aromatic carbons (C-2, C-6)
~ 126.8	Aromatic carbon (C-4)
~ 51.0	Quaternary carbon of tert-butyl group (- $C(CH_3)_3$)
~ 46.0	Methylene carbon (- CH_2-)
~ 29.0	Methyl carbons of tert-butyl group (- $C(CH_3)_3$)

IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3500	Weak, Sharp	N-H stretch (secondary amine)
~ 3020 - 3080	Medium	Aromatic C-H stretch
~ 2850 - 2970	Strong	Aliphatic C-H stretch
~ 1450 - 1600	Medium	Aromatic C=C stretch
~ 1250 - 1335	Strong	Aromatic C-N stretch
~ 1020 - 1250	Medium-Weak	Aliphatic C-N stretch
~ 690 - 770	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry

The mass spectrum of N-tert-butylbenzylamine is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary fragmentation is likely the loss of a methyl group from the tert-butyl moiety to form a stable iminium ion.

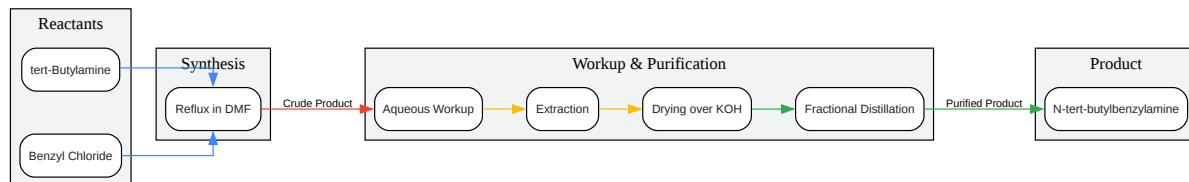
m/z	Proposed Fragment
163	[M] ⁺ (Molecular Ion)
148	[M - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
57	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Applications in Research and Development

N-tert-butylbenzylamine's primary role in research and development is as a versatile intermediate.

- Protecting Group: The tert-butyl group provides steric hindrance, making it an effective protecting group for the amine functionality during multi-step syntheses.[2]
- Building Block: It serves as a nucleophile in reactions such as alkylation and acylation, allowing for the construction of more complex molecules.[2]
- Pharmaceutical and Agrochemical Synthesis: It is a key component in the synthesis of various biologically active compounds, including the miticide tebufenpyrad.[1][3] Its stability and reactivity are advantageous in the development of amine-based pharmaceuticals.[2]
- Catalysis: It can act as a catalyst in certain chemical reactions, improving reaction rates and selectivity.[2]

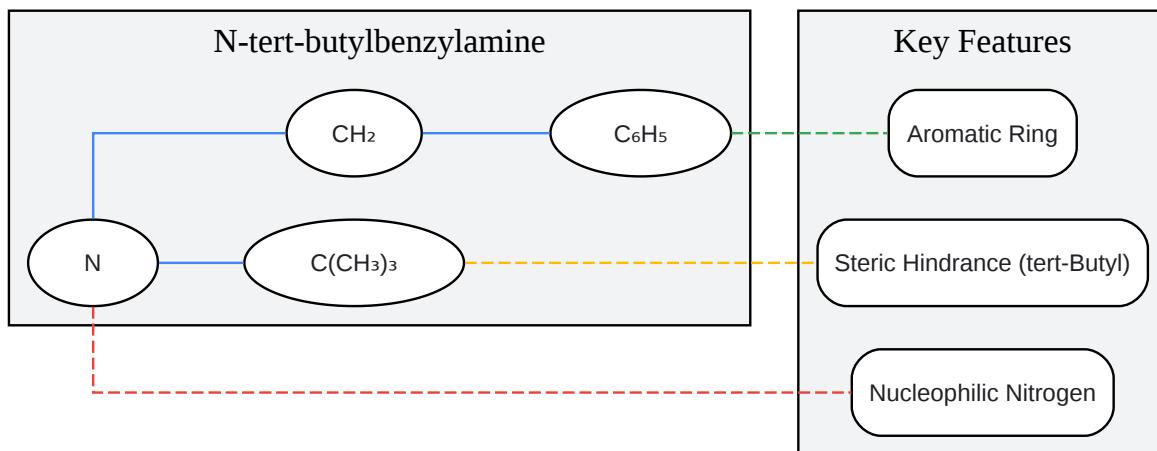
Biological Activity and Toxicology


Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of N-tert-butylbenzylamine itself. Its primary role appears to be as a synthetic intermediate rather than a pharmacologically active agent.

The available safety data indicates that N-tert-butylbenzylamine should be handled with care.

- Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[10] It may also cause respiratory tract irritation.[11]
- Toxicology: The acute oral LD50 in rats is reported as 400 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[10]
- Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.[11]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of N-tert-butylbenzylamine.

Key Structural Features

[Click to download full resolution via product page](#)

Caption: Key structural features contributing to the reactivity of N-tert-butylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(tert-Butyl)benzylamine | 3378-72-1 [m.chemicalbook.com]
- 4. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. kdrchem.com [kdrchem.com]
- 8. CN101607914A - Simple method for preparing to tert-butyl benzyl amine - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. N-(tert-Butyl)benzylamine(3378-72-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-tert-butylbenzylamine (CAS: 3378-72-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145904#n-tert-butylbenzylamine-cas-number-3378-72-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com